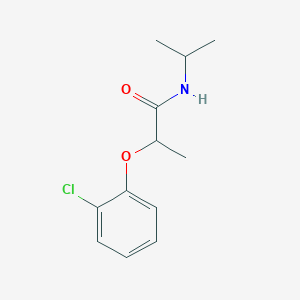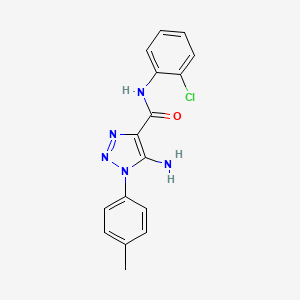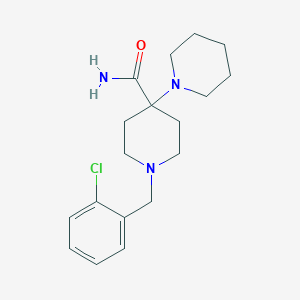![molecular formula C19H16O2S B4636350 (3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one](/img/structure/B4636350.png)
(3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one
Overview
Description
(3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, a methylphenyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one typically involves the condensation of 4-methylbenzaldehyde with 4-methylthiobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuranones, and halogenated derivatives.
Scientific Research Applications
(3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(4-chlorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one
- (3E)-5-(4-methylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one
Uniqueness
Compared to similar compounds, (3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one is unique due to the presence of both methyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2S/c1-13-3-7-15(8-4-13)18-12-16(19(20)21-18)11-14-5-9-17(22-2)10-6-14/h3-12H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHLDQSAJCOVGT-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)SC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)SC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4636274.png)
![5-[2-(benzyloxy)benzylidene]-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B4636275.png)
![1-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4636282.png)
![N-(2-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4636291.png)
![2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4636297.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-fluorobenzamide](/img/structure/B4636305.png)


![5-(2,4-dichlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4636317.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-phenylurea](/img/structure/B4636323.png)

![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4636357.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4636359.png)
![N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4636372.png)
